Antiviral Potency of 16,16-Dimethyl PGA1 Against HSV-1 and HIV-1 in Infected Cell Systems
16,16-Dimethyl PGA1 demonstrates quantifiable, dose-dependent inhibition of viral replication in HSV-1 and HIV-1 infection models. In a study of several HSV-1 strains, the 50% inhibitory dose (ID50) ranged from 3.8 to 5.6 µg/ml in Vero cells. Its activity is also demonstrated in a distinct viral system, with an ID50 of 2.5 µg/ml against acute HIV-1 infection in T cells [1]. This dual antiviral activity profile is a key differentiating feature.
| Evidence Dimension | Viral Replication Inhibition (ID50) |
|---|---|
| Target Compound Data | HSV-1: 3.8-5.6 µg/ml (Vero cells); HIV-1: 2.5 µg/ml (T cells) |
| Comparator Or Baseline | Baseline: Uninfected cells (no adverse DNA synthesis alteration at inhibitory concentrations) |
| Quantified Difference | Selective inhibition of viral replication at concentrations that do not alter cellular DNA synthesis in uninfected cells. |
| Conditions | In vitro: HSV-1 infected Vero cells and human foreskin fibroblasts; HIV-1 acutely infected T cells. |
Why This Matters
This dual antiviral activity profile, validated with specific ID50 values, justifies its selection for research on broad-spectrum viral inhibition mechanisms, as it is effective against both DNA (HSV) and RNA (HIV) viruses.
- [1] Hughes-Fulford, M., McGrath, M. S., Hanks, D., Erickson, S., & Pulliam, L. (1992). Effects of dimethyl prostaglandin A1 on herpes simplex virus and human immunodeficiency virus replication. Antimicrobial Agents and Chemotherapy, 36(10), 2253–2258. View Source
